molecular formula C7H11F2NO B2542718 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol CAS No. 1423024-69-4

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol

Cat. No.: B2542718
CAS No.: 1423024-69-4
M. Wt: 163.168
InChI Key: YWJDHGDISFCLSH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is a compound of significant interest in various fields of scientific research. This compound features a unique spirocyclic structure with a difluoromethyl group, which imparts distinct chemical and physical properties. The presence of the azaspiro and difluoromethyl groups makes it a valuable target for synthetic chemists and researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by the introduction of the difluoromethyl group. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the development of cost-effective and environmentally friendly difluoromethylation reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability, making it an attractive candidate for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol stands out due to its combination of the azaspiro and difluoromethyl groups, which impart unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, making it a compound of significant interest .

Properties

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-5(9)7(11)1-6(2-7)3-10-4-6/h5,10-11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJDHGDISFCLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(F)F)O)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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